molecular formula C11H14N4 B1488438 3-(azetidin-3-yl)-2-ethyl-3H-imidazo[4,5-b]pyridine CAS No. 2098079-60-6

3-(azetidin-3-yl)-2-ethyl-3H-imidazo[4,5-b]pyridine

Cat. No.: B1488438
CAS No.: 2098079-60-6
M. Wt: 202.26 g/mol
InChI Key: XTUGDXAGTHMPGM-UHFFFAOYSA-N
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Description

“3-(Azetidin-3-yl)-2-ethyl-3H-imidazo[4,5-b]pyridine” is a complex organic compound. It contains an azetidine ring, which is a four-membered cyclic amine . The strain in the four-membered ring is less than that in the three-membered aziridine system . This compound also contains an imidazo[4,5-b]pyridine moiety, which is a type of pyrazolo-pyridine .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, pyrazolo[3,4-b]pyridine derivatives have been synthesized using scaffold hopping and computer-aided drug design . Another study reported the synthesis of a combinatorial library of tetra- and persubstituted derivatives of pyrazolo[3,4-b]pyridine by trifluoroacetic acid-catalyzed condensation .


Molecular Structure Analysis

The molecular structure of “this compound” is likely to be complex due to the presence of multiple rings and functional groups. The azetidine ring is a four-membered cyclic amine . The imidazo[4,5-b]pyridine moiety is a fused ring system containing nitrogen atoms .

Scientific Research Applications

Synthesis and Chemical Properties

Imidazo[4,5-b]pyridine derivatives have been synthesized through various chemical reactions demonstrating the versatility of these heterocycles in organic synthesis. For instance, a method involving the treatment of 2H-azirines with triflic anhydride leads to the selective formation of C3-substituted imidazo[1,2-a]pyridines, showcasing the synthetic accessibility of these compounds for further chemical modifications (Vuillermet, Bourret, & Pelletier, 2020). Another innovative approach developed for industrial-scale production highlights the synthesis of 2-ethyl-5,7-dimethyl-3H-imidazo[4,5-b]pyridine, a key intermediate for potent angiotensin II receptor antagonists, demonstrating the compound's importance in medicinal chemistry (Stucky, Roduit, & Schmidt, 1997).

Antimicrobial and Anticancer Activities

The antimicrobial and anticancer potentials of imidazo[4,5-b]pyridine derivatives have been explored in various studies. A notable investigation into the antibacterial properties of 2-(pyridin-3-yl)-1H-benzo[d]imidazoles and 2-(pyridin-3-yl)-3H-imidazo[4,5-b]pyridine derivatives against a range of Gram-positive and Gram-negative bacteria, as well as the fungus Candida albicans, underscores the therapeutic promise of these compounds (Mallemula, Sanghai, Himabindu, & Chakravarthy, 2015). Additionally, the synthesis of potential anticancer agents within the imidazo[4,5-b]pyridine and imidazo[4,5-c]pyridines frameworks, aimed at inhibiting mitotic activity and showcasing antitumor activity in preclinical models, further illustrates the broad spectrum of biological activities associated with these heterocycles (Temple, Rose, Comber, & Rener, 1987).

Drug Design and Pharmacophore Potential

The structural complexity and versatility of imidazo[4,5-b]pyridine derivatives make them potent pharmacophores in drug design. Their ability to interact with various biological targets, demonstrated by the design and synthesis of VEGFR-2 kinase inhibitors based on 3-(4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridin-2-yl)-1H-quinolin-2-ones, highlights their significance in developing novel therapeutic agents (Han et al., 2012). This potential is further supported by the development of guanidine-annellated heterocycles, including various imidazo[4,5-b]pyridine derivatives, showing pronounced antibacterial, antifungal, and analgesic activities (Has, 2015).

Future Directions

The future directions for “3-(azetidin-3-yl)-2-ethyl-3H-imidazo[4,5-b]pyridine” could involve further exploration of its biological activities. For instance, similar compounds have shown potential as TRK inhibitors . Therefore, this compound could be further explored for its potential therapeutic applications.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

3-(azetidin-3-yl)-2-ethyl-3H-imidazo[4,5-b]pyridine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, imidazo[4,5-b]pyridine derivatives are known to act as GABA A receptor positive allosteric modulators . This interaction enhances the receptor’s response to the neurotransmitter GABA, which can have various therapeutic effects. Additionally, this compound may interact with proton pump inhibitors, aromatase inhibitors, and non-steroidal anti-inflammatory drugs (NSAIDs), influencing their biochemical pathways .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, imidazo[4,5-b]pyridine derivatives have been shown to affect pathways necessary for the proper functioning of cancerous cells, pathogens, and components of the immune system . This modulation can lead to changes in cell proliferation, apoptosis, and immune responses.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. The compound’s interaction with GABA A receptors, for instance, involves binding to the receptor’s allosteric site, enhancing its response to GABA . This binding interaction can result in increased inhibitory neurotransmission, which has therapeutic implications for conditions such as anxiety and epilepsy.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that imidazo[4,5-b]pyridine derivatives can maintain their activity over extended periods, although their stability may vary depending on the specific experimental conditions . Long-term exposure to this compound in in vitro or in vivo studies may lead to sustained changes in cellular processes, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as modulation of neurotransmission or anti-inflammatory activity . At higher doses, it may cause toxic or adverse effects, including disruptions in cellular metabolism and organ function. Threshold effects observed in these studies highlight the importance of dose optimization to achieve the desired therapeutic outcomes while minimizing potential side effects.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its biotransformation and elimination from the body. The compound’s metabolism may involve oxidation, reduction, and conjugation reactions, leading to the formation of metabolites that can be excreted . These metabolic processes can influence the compound’s pharmacokinetics and overall efficacy.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound may interact with specific transporters or binding proteins that facilitate its uptake and distribution . Its localization within different cellular compartments can affect its activity and function. For instance, the compound’s accumulation in specific tissues or organs may enhance its therapeutic effects or contribute to potential toxicity.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within the cell can influence its interactions with biomolecules and its overall efficacy. For example, the compound’s presence in the mitochondria may affect cellular energy metabolism, while its localization in the nucleus may impact gene expression.

Properties

IUPAC Name

3-(azetidin-3-yl)-2-ethylimidazo[4,5-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4/c1-2-10-14-9-4-3-5-13-11(9)15(10)8-6-12-7-8/h3-5,8,12H,2,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTUGDXAGTHMPGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC2=C(N1C3CNC3)N=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(azetidin-3-yl)-2-ethyl-3H-imidazo[4,5-b]pyridine
Reactant of Route 2
3-(azetidin-3-yl)-2-ethyl-3H-imidazo[4,5-b]pyridine
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3-(azetidin-3-yl)-2-ethyl-3H-imidazo[4,5-b]pyridine
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3-(azetidin-3-yl)-2-ethyl-3H-imidazo[4,5-b]pyridine
Reactant of Route 5
3-(azetidin-3-yl)-2-ethyl-3H-imidazo[4,5-b]pyridine
Reactant of Route 6
3-(azetidin-3-yl)-2-ethyl-3H-imidazo[4,5-b]pyridine

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